N-[bis(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride
Description
N-[bis(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a methylaminoacetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
N-[bis(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3.ClH/c1-19-12-17(21)20-18(13-6-4-8-15(10-13)22-2)14-7-5-9-16(11-14)23-3;/h4-11,18-19H,12H2,1-3H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBETWXQPCBMJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(C1=CC(=CC=C1)OC)C2=CC(=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The final step involves the acylation of the amine with chloroacetyl chloride to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[bis(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are used for substitution reactions.
Major Products
Scientific Research Applications
N-[bis(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[bis(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-[bis(4-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride
- N-[bis(3-ethoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride
- N-[bis(3-methoxyphenyl)methyl]-2-(ethylamino)acetamide;hydrochloride
Uniqueness
N-[bis(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride is unique due to the presence of methoxy groups at the 3-position of the phenyl rings, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from similar compounds and can lead to different biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
